

Application Notes and Protocols for ADCY7 siRNA Delivery to Myeloid Cells

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Compound of Interest

Compound Name: *ADCY7 Human Pre-designed
siRNA Set A*

Cat. No.: *B15552467*

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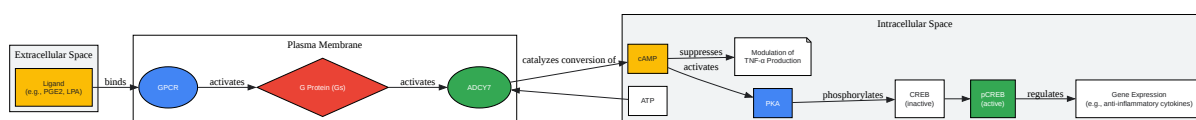
These application notes provide a comprehensive guide for the targeted delivery of small interfering RNA (siRNA) against Adenylyl Cyclase 7 (ADCY7) to myeloid cells. This document outlines the critical role of ADCY7 in myeloid cell function, detailed protocols for siRNA delivery using lipid-based nanoparticles, and methods for assessing the functional consequences of ADCY7 knockdown.

Introduction to ADCY7 in Myeloid Cells

Adenylyl Cyclase 7 (ADCY7) is a key enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger in numerous cellular signaling pathways.[1][2] In myeloid cells, such as macrophages and monocytes, ADCY7 is a major isoform of adenylyl cyclase and plays a pivotal role in regulating immune responses.[1] Upregulation of ADCY7 has been linked to the development of acute myeloid leukemia (AML), where it supports cell growth and inhibits apoptosis.[3][4] Conversely, deficiency in ADCY7 in macrophages leads to an exaggerated inflammatory response, characterized by increased production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF- α) in response to stimuli such as lipopolysaccharide (LPS).[1][5] This highlights ADCY7 as a potential therapeutic target for modulating immune responses in various diseases, including inflammatory disorders and cancer.

Signaling Pathway of ADCY7 in Myeloid Cells

ADCY7 is a transmembrane protein that is activated by G protein-coupled receptors (GPCRs). Upon ligand binding to a GPCR, the associated heterotrimeric G protein (primarily Gs) is activated, leading to the dissociation of the G α subunit, which in turn binds to and activates ADCY7. Activated ADCY7 converts ATP into cAMP. Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates downstream targets, including transcription factors like CREB (cAMP response element-binding protein). This signaling cascade ultimately modulates the expression of genes involved in inflammation and other cellular processes. In myeloid cells, this pathway is crucial for regulating the production of cytokines.



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ADCY7 signaling pathway in myeloid cells.

Experimental Protocols

Protocol 1: Formulation of ADCY7 siRNA-Loaded Lipid Nanoparticles (LNPs)

This protocol describes the preparation of LNPs for the delivery of ADCY7 siRNA to myeloid cells using a microfluidic mixing method.

Materials:

- ADCY7 siRNA and non-targeting control siRNA (21-mer duplexes)

- Ionizable cationic lipid (e.g., DLin-MC3-DMA)
- DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
- Cholesterol
- PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
- Ethanol (molecular biology grade)
- Acetate buffer (50 mM, pH 4.0)
- Phosphate-buffered saline (PBS), pH 7.4
- Microfluidic mixing device (e.g., NanoAssemblr)
- Dialysis cassettes (10 kDa MWCO)
- Dynamic Light Scattering (DLS) instrument

Procedure:

- Preparation of Lipid Stock Solution:
 - Prepare a lipid stock solution in ethanol containing the ionizable lipid, DSPC, cholesterol, and PEG-DMG at a molar ratio of 50:10:38.5:1.5. The total lipid concentration should be approximately 12.5 mM.
- Preparation of siRNA Solution:
 - Resuspend the ADCY7 siRNA and control siRNA in the acetate buffer (pH 4.0) to a final concentration of 0.2 mg/mL.
- LNP Formulation:
 - Set up the microfluidic mixing device according to the manufacturer's instructions.
 - Load the lipid stock solution into one syringe and the siRNA solution into another.

- Set the flow rate ratio of the aqueous to alcoholic phase to 3:1 and a total flow rate of 12 mL/min.
- Initiate the mixing process to allow for the self-assembly of the LNPs.
- Purification and Characterization:
 - Dialyze the resulting LNP suspension against PBS (pH 7.4) for at least 6 hours at 4°C to remove ethanol and unencapsulated siRNA.
 - Determine the particle size, polydispersity index (PDI), and zeta potential of the LNPs using a DLS instrument.
 - Quantify the siRNA encapsulation efficiency using a Quant-iT RiboGreen assay or a similar method.

Protocol 2: In Vitro Transfection of Myeloid Cells with ADCY7 siRNA-LNPs

This protocol details the transfection of a myeloid cell line (e.g., RAW 264.7 macrophages) with the formulated ADCY7 siRNA-LNPs.

Materials:

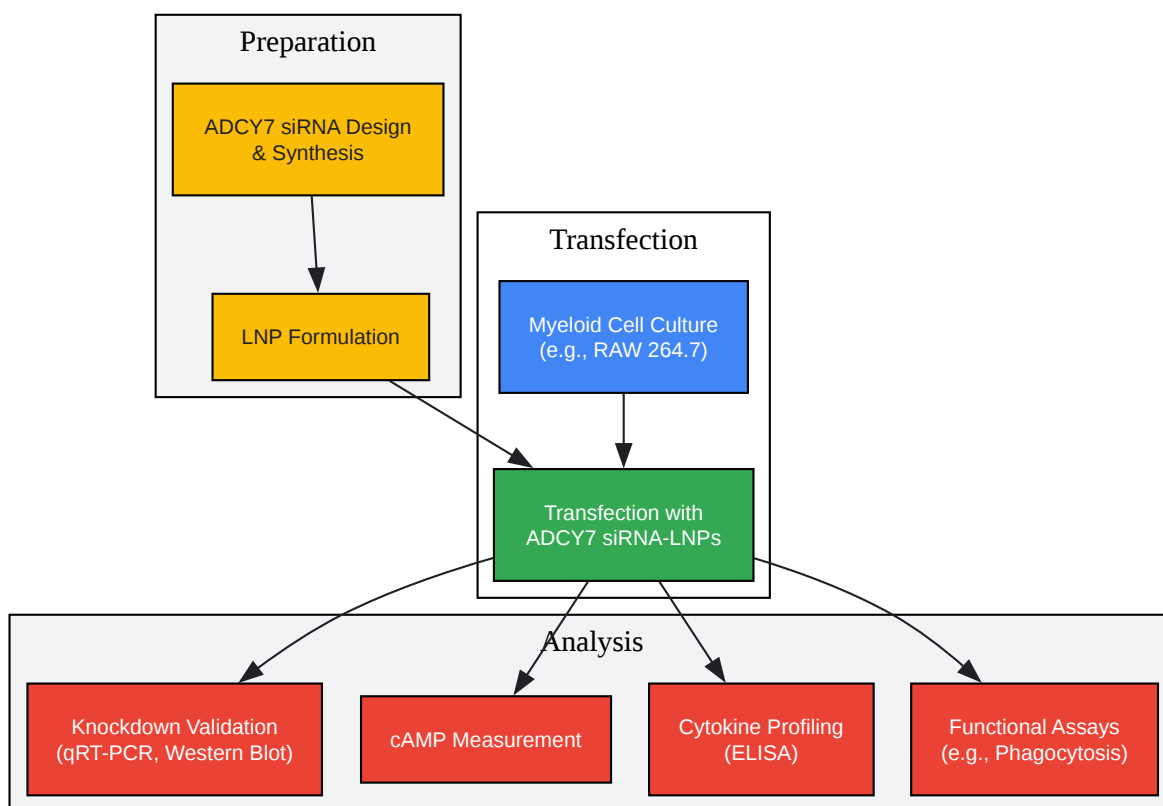
- RAW 264.7 cells
- Complete culture medium (DMEM with 10% FBS)
- ADCY7 siRNA-LNPs and control siRNA-LNPs
- 6-well tissue culture plates
- Opti-MEM I Reduced Serum Medium
- Reagents for RNA extraction and qRT-PCR
- Reagents for protein extraction and Western blotting

- cAMP assay kit
- ELISA kits for cytokine measurement

Procedure:

- Cell Seeding:
 - The day before transfection, seed RAW 264.7 cells in 6-well plates at a density of 2.5×10^5 cells/well in 2 mL of complete culture medium.
 - Incubate overnight at 37°C in a 5% CO₂ incubator until cells are 70-80% confluent.
- Transfection:
 - On the day of transfection, dilute the ADCY7 siRNA-LNPs and control siRNA-LNPs in Opti-MEM to the desired final siRNA concentration (e.g., 50 nM).
 - Remove the culture medium from the cells and wash once with PBS.
 - Add the diluted LNP suspension to the cells.
 - Incubate for 4-6 hours at 37°C.
 - After incubation, remove the transfection medium and replace it with fresh complete culture medium.
- Post-Transfection Analysis:
 - Incubate the cells for 24-72 hours before downstream analysis.
 - Gene Knockdown Verification (48 hours post-transfection):
 - Harvest cells and extract total RNA. Perform qRT-PCR to quantify ADCY7 mRNA levels relative to a housekeeping gene (e.g., GAPDH).
 - Harvest cells and extract total protein. Perform Western blotting to assess ADCY7 protein levels.

- cAMP Measurement (48 hours post-transfection):
 - Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit.
- Cytokine Profiling (24 hours post-LPS stimulation):
 - At 48 hours post-transfection, stimulate the cells with LPS (100 ng/mL) for 24 hours.
 - Collect the cell culture supernatant and measure the concentration of cytokines (e.g., TNF- α , IL-6, IL-1 β) using ELISA kits.



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Experimental workflow for ADCY7 siRNA delivery.

Data Presentation

The following tables summarize expected quantitative data based on published literature for ADCY7 knockdown or deficiency in myeloid cells.

Table 1: ADCY7 Knockdown Efficiency

Target Gene	Cell Type	Delivery Method	Knockdown Efficiency (%)	Reference
ADCY7	Human AML Cells	shRNA Lentivirus	~55% (mRNA)	[6]
c-Myc	Human AML Cells	ADCY7 shRNA	~24-35% decrease (mRNA)	[6]
Mcl-1	HL-60 (AML)	siRNA	~84% (mRNA), ~80% (protein) at 72h	

Table 2: Functional Effects of ADCY7 Knockdown/Deficiency

Parameter	Cell Type/Model	Condition	Observation	Reference
Cell Growth	Human AML Cells	ADCY7 shRNA	Significant decrease	[6]
Apoptosis	Human AML Cells	ADCY7 shRNA	Significant increase	[6]
TNF- α Production	ADCY7 KO BMDMs	LPS Stimulation	Significantly higher vs. WT	[1][5]
Intracellular cAMP	ADCY7 KO B and T cells	LPA Stimulation	No change (vs. rise in WT)	[5]
Cell Viability	HL-60 (AML)	Mcl-1 siRNA	~35% decrease at 48h	

Conclusion

The targeted delivery of siRNA against ADCY7 in myeloid cells presents a promising strategy for modulating immune responses and potentially treating diseases such as AML and chronic inflammatory conditions. The protocols and data presented here provide a framework for researchers to design and execute experiments to further investigate the therapeutic potential of ADCY7 silencing. Careful optimization of siRNA delivery and thorough downstream analysis are crucial for obtaining reliable and reproducible results.

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